molecular formula C14H13N3 B2625688 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole CAS No. 6507-10-4

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole

Numéro de catalogue: B2625688
Numéro CAS: 6507-10-4
Poids moléculaire: 223.279
Clé InChI: UXTQYKZDUKVADS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Product Overview 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole (CAS 6507-10-4) is a high-purity, synthetic organic compound with a molecular formula of C 14 H 13 N 3 and a molecular weight of 223.27 g/mol . This benzimidazole derivative is provided for research and development applications. Research Significance and Potential Applications This compound belongs to the imidazole class of heterocycles, a scaffold of exceptional importance in medicinal chemistry . The imidazole ring is a fundamental building block in biology and pharmacology, found in natural products like histidine and purine, and is a key structural component in a wide array of therapeutic agents . Researchers are particularly interested in imidazole derivatives for their diverse biological activities. Published scientific reviews highlight that compounds containing the 1H-benzo[d]imidazole core have demonstrated significant antibacterial, antimycobacterial, antifungal, antitumor, anti-inflammatory, and antiviral activities in experimental settings . The specific substitution pattern of this compound, featuring a 5,6-dimethyl group on the benzimidazole ring and a pyridin-3-yl group at the 2-position, makes it a valuable intermediate for synthesizing novel chemical libraries. It is primarily used in hit-to-lead optimization campaigns and for investigating structure-activity relationships (SAR) in the development of new pharmacologically active molecules . Handling and Safety This product is for research use only and is not intended for diagnostic or therapeutic use. Safety data indicates that it may cause skin and eye irritation . Researchers should consult the safety datasheet and adhere to standard laboratory safety protocols.

Propriétés

IUPAC Name

5,6-dimethyl-2-pyridin-3-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-6-12-13(7-10(9)2)17-14(16-12)11-4-3-5-15-8-11/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTQYKZDUKVADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole typically involves the condensation of 3-aminopyridine with 5,6-dimethyl-1,2-phenylenediamine under acidic conditions. The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate cyclization and formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyridine and benzimidazole nitrogen atoms exhibit nucleophilic character, enabling reactions with electrophilic reagents:

  • Alkylation : Reacts with alkyl halides (e.g., bromobenzyl bromide) under basic conditions (e.g., triethylamine in DMSO) to form N-alkylated derivatives. For example, N-(4-bromobenzyl)-substituted analogs are synthesized in ~42% yield via refluxing in acetic acid .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in the presence of bases produces N-acylated products. Reaction conditions vary, but yields typically range from 72% to 98% for structurally related compounds .

Electrophilic Aromatic Substitution

The electron-rich benzimidazole ring undergoes halogenation and nitration:

  • Bromination : Direct bromination occurs at the benzimidazole ring’s para positions using bromine in acetic acid or N-bromosuccinimide (NBS) under radical conditions .

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) selectively functionalize the pyridine ring, though regioselectivity depends on reaction conditions .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings to form biaryl systems:

Reaction Type Catalyst/Reagents Products Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, aryl boronic acids2-Aryl-substituted analogs60–85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, aminesN-Arylated derivatives50–75%
Data extrapolated from analogous benzimidazole systems .

Condensation Reactions

The NH group in benzimidazole facilitates cyclocondensation:

  • With Carbonyl Compounds : Reacts with aldehydes/ketones in acidic media (e.g., HCl/EtOH) to form fused quinazolinone derivatives. For example, condensation with isatoic anhydride yields tricycloquinazoline (12% yield) and pyrido[4,5-b] benzodiazepine trione (17% yield) .

  • With Diamines : Forms polyheterocyclic systems (e.g., purinoquinazolines) under microwave irradiation (150°C, 40–60 min) in HCl, achieving >90% conversion .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the benzimidazole’s NH group to N-oxides, though stability varies .

  • Reduction : Catalytic hydrogenation (Pd/C, H₂ at 40 psi) reduces nitro groups in intermediates during synthetic routes to diamine derivatives .

Functional Group Interconversion

  • Hydrolysis : Acidic hydrolysis (e.g., 10% H₂SO₄) cleaves acetamide protecting groups en route to free amines .

  • Cyclization : Heating with DMF and HCl under microwave conditions (150°C, 2 min) generates fused imidazo[4,5-b]pyridines .

Stability and

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the potential of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole as an anticancer agent. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results.

Case Study: Cytotoxicity Assessment

  • Cell Lines Tested : Human colon cancer (HCT-116), hepatocellular carcinoma (HepG2), and mammary gland cancer (MCF-7).
  • Methodology : The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values.
  • Results : Compounds structurally similar to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin and sorafenib, indicating significant anticancer potential .

Antimicrobial Properties

Beyond its anticancer applications, this compound has shown moderate antimicrobial activity against various bacterial strains.

Evaluation of Antimicrobial Activity

  • Methodology : Agar well diffusion and double dilution methods were utilized to assess antibacterial efficacy.
  • Bacterial Strains : The compound demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
  • Findings : The minimum inhibitory concentration (MIC) values indicated that it could serve as a potential antibacterial agent .

Multi-Kinase Inhibition

Emerging research suggests that this compound derivatives may act as multi-targeted kinase inhibitors.

Case Study: Kinase Inhibition Potential

  • Target Enzymes : Various tyrosine kinases involved in cancer progression.
  • In Vitro Testing : Compounds were assessed for their ability to inhibit kinase activity and induce apoptosis in cancer cell lines.
  • Results : Certain derivatives exhibited high potency against kinases such as EGFR and CDK2, with IC50 values significantly lower than those of established inhibitors .

Table of Key Findings

ApplicationMethodologyKey Findings
Anticancer ActivityMTT AssayIC50 values comparable to doxorubicin and sorafenib
Antimicrobial ActivityAgar Diffusion MethodModerate activity against S. aureus and E. coli
Kinase InhibitionIn Vitro TestingHigh potency against EGFR and CDK2

Mécanisme D'action

The mechanism of action of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of a kinase enzyme by occupying its active site, preventing substrate binding and subsequent phosphorylation events.

Comparaison Avec Des Composés Similaires

The biological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole with structurally related compounds:

Structural and Physicochemical Comparison
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features (IR, cm⁻¹) Reference
This compound 5,6-diCH₃; 2-pyridin-3-yl 254.8–254.9 88 3067 (C-H), 1609 (C=N/C=C)
5,6-Dimethyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole (7a) 5,6-diCH₃; 2-4-NO₂Ph 260–262 62 N/A
5-Methyl-2-(4-nitrophenyl)-1H-benzo[d]imidazole (6a) 5-CH₃; 2-4-NO₂Ph 94–95 42 N/A
5,6-Dichloro-2-(4-chlorophenoxy)-1H-benzo[d]imidazole (37) 5,6-diCl; 2-4-ClPhOCH₂ 222–223 97 N/A
2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole 6-CH₃; 2-4-FPh N/A N/A Docking affinity for GABA-A

Key Observations :

  • Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂ in 7a) increase melting points compared to methyl or pyridinyl groups .
  • Yield Trends: Chlorinated derivatives (e.g., 5,6-Dichloro-2-(4-chlorophenoxy)-1H-benzo[d]imidazole) achieve higher yields (97%) due to favorable reaction kinetics .

Key Observations :

  • Antifungal Potency : Chlorinated derivatives (e.g., compound 36) exhibit superior activity (MIC <3.90 μM) compared to methylated analogues, likely due to enhanced lipophilicity and membrane penetration .
  • Receptor Binding : The position of methyl groups (e.g., 6-methyl in 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) critically influences GABA-A receptor interactions, mimicking zolpidem’s binding pose .
  • Anticancer Potential: Pyridinyl-substituted derivatives show promise in targeting oncogenic kinases, with IC₅₀ values as low as 0.12 μM .
Structure-Activity Relationship (SAR) Trends

Electron-Withdrawing Groups : Chloro and nitro substituents enhance antimicrobial activity by increasing electrophilicity and membrane interaction .

Methyl Groups : Improve metabolic stability and bioavailability but may reduce potency compared to halogenated analogues .

Pyridinyl vs. Phenyl : Pyridinyl groups introduce hydrogen-bonding capabilities, enhancing receptor binding in antiviral and anticancer applications .

Activité Biologique

5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzimidazole family, which is known for its broad spectrum of biological activities. The structural formula is represented as follows:

C14H13N3\text{C}_{14}\text{H}_{13}\text{N}_3

Anticancer Activity

Recent studies have indicated that benzimidazole derivatives, including this compound, exhibit promising anticancer properties. For instance, compounds within this class have been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. A mechanism involving the activation of p53 and caspase pathways has been observed, leading to cell cycle arrest and apoptosis .

Case Study:
In a study involving human melanoma A375 cells, a related bis(benzimidazole) complex demonstrated significant sensitization towards radiation therapy without affecting normal cells. This suggests that benzimidazole derivatives could enhance the efficacy of existing cancer treatments while minimizing toxicity .

Antimicrobial Activity

Benzimidazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications at specific positions on the benzimidazole ring can enhance antibacterial potency .

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5,6-Dimethyl-2-(pyridin-3-yl)...Staphylococcus aureus0.018 mM
5,6-Dimethyl-2-(pyridin-3-yl)...Escherichia coli0.025 mM
Related compoundCandida albicans0.015 mM

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored, particularly against hepatitis C virus (HCV). Some compounds have shown low EC50 values in inhibiting HCV replication, indicating their potential as therapeutic agents against viral infections .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : The compound triggers intrinsic apoptotic pathways by increasing ROS levels and activating pro-apoptotic proteins.
  • Inhibition of Enzymatic Activity : Certain benzimidazole derivatives act as enzyme inhibitors in metabolic pathways crucial for cancer cell survival.
  • Interaction with DNA : The compound may intercalate into DNA or bind to specific sites, disrupting replication and transcription processes.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,6-Dimethyl-2-(pyridin-3-yl)-1H-benzo[d]imidazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of o-phenylenediamine derivatives with pyridinyl aldehydes under acidic conditions. Key steps include:

  • Solvent Selection : Use methanol or ethanol as solvents to ensure solubility of intermediates .
  • Catalysis : Employ Pd/C or acidic catalysts (e.g., HCl) to accelerate cyclization .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane eluent) followed by recrystallization improves yield and purity .
  • Optimization : Adjust molar ratios (e.g., 1:1.2 for aldehyde:amine) and reflux duration (6–12 hours) to maximize efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (in DMSO-d6 or CDCl3) confirm substitution patterns and aromaticity. Peaks at δ 2.2–2.5 ppm (methyl groups) and δ 8.0–9.0 ppm (pyridinyl protons) are diagnostic .
  • FTIR : Absorbances at 1600–1650 cm1^{-1} (C=N stretch) and 3000–3100 cm1^{-1} (aromatic C-H) validate the benzimidazole core .
  • HRMS : Exact mass analysis (e.g., m/z 250.1215 for C14_{14}H14_{14}N3_3) ensures molecular integrity .
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (±0.3% tolerance) to confirm purity .

Q. How do substituent modifications (e.g., methyl groups, pyridinyl position) influence physicochemical properties?

  • Methodological Answer :

  • Methyl Groups : 5,6-dimethyl substitution enhances lipophilicity (logP ↑) and thermal stability (↑ melting points >300°C) .
  • Pyridinyl Position : 3-Pyridinyl vs. 4-pyridinyl alters electronic properties (e.g., dipole moments) and hydrogen-bonding capacity, impacting solubility and crystallization behavior .
  • Experimental Validation : Compare HPLC retention times and DSC thermograms of analogs to quantify effects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use B3LYP/6-31G* basis sets in Gaussian or ORCA software to optimize geometry and calculate frontier orbitals (HOMO/LUMO) .
  • Key Outputs :
  • HOMO-LUMO gaps (~4.5 eV) correlate with UV-Vis absorption maxima (e.g., 290–320 nm) .
  • Mulliken charges identify nucleophilic/electrophilic sites (e.g., pyridinyl N as H-bond acceptor) .
  • Validation : Compare computed IR spectra with experimental data to refine parameters .

Q. What experimental strategies are used to evaluate biological activity via molecular docking?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with imidazole-binding pockets (e.g., α-glucosidase, kinases) .
  • Docking Workflow :

Prepare protein structure (PDB ID: 2ZE0) in AutoDock Vina.

Generate ligand conformers using PyRx.

Analyze binding poses: Pyridinyl and benzimidazole moieties often interact with catalytic residues (e.g., Asp214 in α-glucosidase) .

  • Validation : Compare docking scores (ΔG < −8 kcal/mol) with in vitro IC50_{50} values .

Q. How should researchers resolve discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer :

  • Error Sources : Trace solvents (e.g., DMF) or incomplete combustion may skew results.
  • Mitigation Steps :

Dry samples at 100°C under vacuum for 24 hours.

Use high-purity standards for calibration.

Cross-validate with XPS or combustion analysis .

  • Case Study : For 5,6-dimethyl analogs, deviations >0.5% in nitrogen content suggest incomplete cyclization; repeat reaction with extended reflux .

Q. What are the key differences in synthesis and properties between this compound and its structural analogs (e.g., 5,6-dichloro or pyridin-4-yl derivatives)?

  • Methodological Answer :

  • Synthesis : Chlorinated analogs require harsher conditions (e.g., POCl3 as chlorinating agent) , while pyridin-4-yl derivatives exhibit lower yields due to steric hindrance during cyclization .
  • Properties :
  • Solubility : Dichloro derivatives are less soluble in polar solvents (logP ↑ by ~1.5) .
  • Bioactivity : Pyridin-3-yl analogs show stronger enzyme inhibition (e.g., 2-fold lower IC50_{50} vs. pyridin-4-yl) due to optimized H-bonding .
  • Characterization : Use comparative XRD to analyze packing efficiency and crystallinity differences .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.